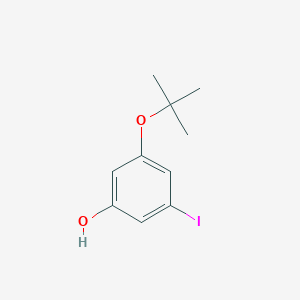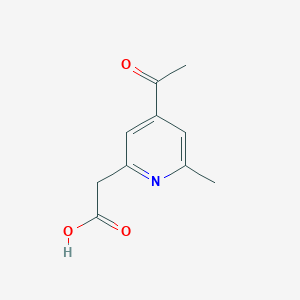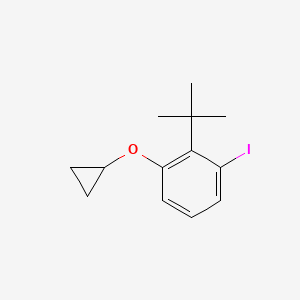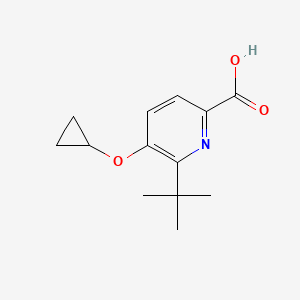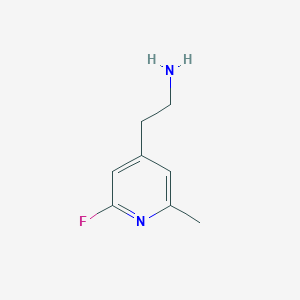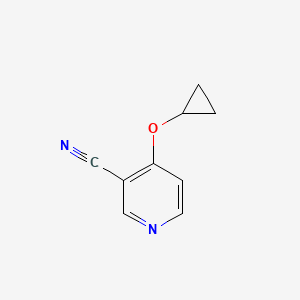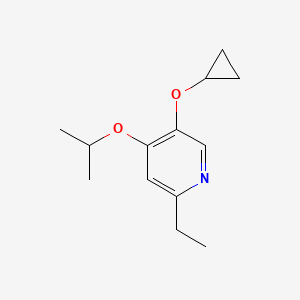
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is an organic compound with the molecular formula C13H19NO It is a pyridine derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpyridine and isopropyl bromide.
Cyclopropanation: The cyclopropanation of 2-ethylpyridine is achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Isopropoxylation: The isopropoxylation step involves the reaction of the cyclopropylated intermediate with isopropyl alcohol in the presence of a suitable catalyst, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the cyclopropoxy or isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-2-ethyl-5-isopropoxypyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
5-Cyclopropoxy-2-ethyl-4-isopropylpyridine: A compound with a similar structure but different substituents.
Uniqueness
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-4-10-7-12(15-9(2)3)13(8-14-10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3 |
Clé InChI |
MEKMTRDMQIYFGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=N1)OC2CC2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



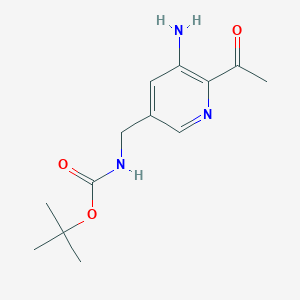

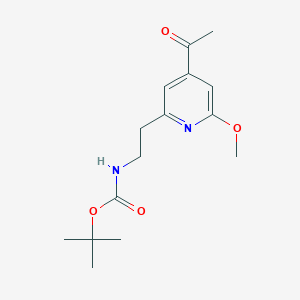
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
